molecular formula C14H14ClFN2O2 B1372180 N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride CAS No. 1185094-28-3

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride

Cat. No.: B1372180
CAS No.: 1185094-28-3
M. Wt: 296.72 g/mol
InChI Key: PLMOEEOWSADFDI-UHFFFAOYSA-N
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Description

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C14H14ClFN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and an acetamide group, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-amino-2-fluorophenol with 3-bromoacetophenone in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product, this compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino and fluorine groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H14ClFN2O2C_{14}H_{14}ClFN_{2}O_{2} and a molecular weight of 284.73 g/mol. The compound features an acetamide functional group and a 2-fluorophenoxy moiety, which contribute to its unique properties and biological activity. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of amino and fluorine groups in its structure enhances its binding affinity, potentially modulating various biological processes .

1. Hormonal Regulation and Contraceptive Applications

This compound has been evaluated for its effects on hormonal regulation, particularly in reproductive biology. Preclinical studies indicate that the compound can alter hormone levels and may have reversible effects on fertility, suggesting potential applications in male contraception.

2. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anti-cancer properties. Its structural characteristics allow it to interact with specific receptors or enzymes involved in cancer progression. However, further research is necessary to elucidate the precise mechanisms and therapeutic potential.

3. Neuropharmacological Effects

Research indicates that this compound may influence neuropharmacological pathways. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders, although detailed studies are still needed.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamideC14H14ClFN2O2Contains amino and fluorine groupsPotential anti-cancer activity; hormonal regulation
N-[3-(4-Aminophenoxy)phenyl]acetamideC14H15N2O2Lacks fluorine substitutionPotential anti-cancer activity
N-[4-(Aminophenyl)acetamide]C8H10N2OSimpler structureAnalgesic properties

Study on Hormonal Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant changes in reproductive hormone levels, indicating its potential as a male contraceptive agent. The results showed a reversible impact on fertility parameters, which could be crucial for future contraceptive developments.

Anticancer Activity Investigation

In vitro assays revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Properties

IUPAC Name

N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(16)7-13(14)15;/h2-8H,16H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMOEEOWSADFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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